Cas no 1803895-67-1 (2-Amino-5-difluoromethyl-1H-benzimidazole)

2-Amino-5-difluoromethyl-1H-benzimidazole is a fluorinated benzimidazole derivative with notable applications in pharmaceutical and agrochemical research. Its key structural features include a difluoromethyl group at the 5-position and an amino substituent at the 2-position, enhancing its reactivity and potential as a versatile intermediate. The presence of fluorine atoms imparts improved metabolic stability and lipophilicity, making it valuable for the development of bioactive compounds. This compound is particularly useful in the synthesis of heterocyclic frameworks, serving as a precursor for inhibitors and modulators in medicinal chemistry. Its high purity and well-defined structure ensure reproducibility in research applications.
2-Amino-5-difluoromethyl-1H-benzimidazole structure
1803895-67-1 structure
商品名:2-Amino-5-difluoromethyl-1H-benzimidazole
CAS番号:1803895-67-1
MF:C8H7F2N3
メガワット:183.158087968826
CID:4826282

2-Amino-5-difluoromethyl-1H-benzimidazole 化学的及び物理的性質

名前と識別子

    • 2-Amino-5-difluoromethyl-1H-benzimidazole
    • インチ: 1S/C8H7F2N3/c9-7(10)4-1-2-5-6(3-4)13-8(11)12-5/h1-3,7H,(H3,11,12,13)
    • InChIKey: DNBMGTNVHGHSBB-UHFFFAOYSA-N
    • ほほえんだ: FC(C1C=CC2=C(C=1)NC(N)=N2)F

計算された属性

  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 188
  • トポロジー分子極性表面積: 54.7
  • 疎水性パラメータ計算基準値(XlogP): 1.4

2-Amino-5-difluoromethyl-1H-benzimidazole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A061000323-1g
2-Amino-5-difluoromethyl-1H-benzimidazole
1803895-67-1 98%
1g
$958.55 2022-04-02
Alichem
A061000323-5g
2-Amino-5-difluoromethyl-1H-benzimidazole
1803895-67-1 98%
5g
$2,775.45 2022-04-02
Alichem
A061000323-10g
2-Amino-5-difluoromethyl-1H-benzimidazole
1803895-67-1 98%
10g
$3,231.36 2022-04-02

2-Amino-5-difluoromethyl-1H-benzimidazole 関連文献

2-Amino-5-difluoromethyl-1H-benzimidazoleに関する追加情報

2-Amino-5-Difluoromethyl-1H-Benzimidazole: A Comprehensive Overview

The compound with CAS No. 1803895-67-1, commonly referred to as 2-Amino-5-difluoromethyl-1H-benzimidazole, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is a derivative of benzimidazole, a heterocyclic aromatic compound with two nitrogen atoms in its structure, which is known for its versatile applications in drug design and chemical synthesis.

Benzimidazole itself is a well-studied scaffold in medicinal chemistry due to its ability to form hydrogen bonds and its capacity to act as a ligand in metal complexes. The substitution pattern of 2-Amino-5-difluoromethyl-1H-benzimidazole adds further functionality to this core structure. The presence of an amino group at position 2 and a difluoromethyl group at position 5 introduces unique electronic and steric properties, making this compound a promising candidate for various applications.

Recent studies have highlighted the potential of 2-Amino-5-difluoromethyl-1H-benzimidazole in the development of new drugs targeting specific biological pathways. For instance, researchers have explored its role as a template for designing inhibitors of kinases, which are enzymes playing critical roles in cell signaling and cancer progression. The amino group at position 2 facilitates hydrogen bonding interactions with the active site of these enzymes, while the difluoromethyl group at position 5 contributes to the molecule's lipophilicity, enhancing its bioavailability.

In addition to its pharmacological applications, 2-Amino-5-difluoromethyl-1H-benzimidazole has shown promise in materials science. Its ability to form stable coordination complexes with transition metals has led to its use in the synthesis of novel metal-organic frameworks (MOFs). These materials are highly porous and have potential applications in gas storage, catalysis, and sensing technologies.

The synthesis of 2-Amino-5-difluoromethyl-1H-benzimidazole typically involves multi-step organic reactions, often starting from readily available starting materials such as o-phenylenediamine or benzene derivatives. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing the overall cost and environmental impact of production processes.

From an analytical standpoint, the characterization of 2-Amino-5-difluoromethyl-1H-benzimidazole has been enhanced by modern spectroscopic techniques such as NMR (nuclear magnetic resonance) and X-ray crystallography. These methods provide detailed insights into the molecular structure and conformational preferences of the compound, which are crucial for understanding its reactivity and biological activity.

In conclusion, 2-Amino-5-difluoromethyl-1H-benzimidazole (CAS No. 1803895-67-1) is a versatile compound with a wide range of applications across multiple disciplines. Its unique structural features make it an attractive target for further research and development in drug discovery, materials science, and chemical synthesis.

おすすめ記事

推奨される供給者
钜澜化工科技(青岛)有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
钜澜化工科技(青岛)有限公司
上海贤鼎生物科技有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
上海贤鼎生物科技有限公司
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Wuhan brilliant Technology Co.,Ltd
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Handan Zechi Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量